1-[5-bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-one
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Overview
Description
1-[5-bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-one is an organic compound characterized by the presence of a bromine atom, tert-butyl group, and methoxymethoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a tert-butyl-substituted phenol, followed by the introduction of the methoxymethoxy group through a nucleophilic substitution reaction. The final step involves the formation of the ethanone moiety through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-[5-bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[5-bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[5-bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and methoxymethoxy group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1-[5-bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-one: Similar in structure but with variations in the position or type of substituents.
3,5-Di-tert-butylbenzyl bromide: Contains similar tert-butyl and bromine substituents but lacks the methoxymethoxy group.
tert-Butyl bromoacetate: Contains a tert-butyl group and bromine atom but differs in the overall structure.
Uniqueness
This compound is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the methoxymethoxy group, in particular, can influence its solubility, reactivity, and interaction with biological targets.
Properties
CAS No. |
2742660-63-3 |
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Molecular Formula |
C14H19BrO3 |
Molecular Weight |
315.2 |
Purity |
95 |
Origin of Product |
United States |
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